REACTION_SMILES
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[CH:22]([Cl:23])([Cl:24])[Cl:25].[Cl:10][n:11]1[c:12](=[O:13])[n:14]([Cl:15])[c:16](=[O:17])[n:18]([Cl:19])[c:20]1=[O:21].[n:1]1[c:2]([CH3:9])[cH:3][c:4]([CH3:8])[cH:5][c:6]1[CH3:7]>>[n:1]1[c:2]([CH2:9][Cl:10])[cH:3][c:4]([CH3:8])[cH:5][c:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1n(Cl)c(=O)n(Cl)c(=O)n1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(C)c1
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Name
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Type
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product
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Smiles
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Cc1cc(C)nc(CCl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |